![molecular formula C5H5N3 B2807131 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole CAS No. 78909-98-5](/img/structure/B2807131.png)
1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
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Description
The compound “1-(prop-2-yn-1-yl)-1H-1,2,3-triazole” belongs to a class of organic compounds known as alkynes . Alkynes are characterized by a carbon-carbon triple bond. The “prop-2-yn-1-yl” part refers to a three-carbon alkyne, and “1H-1,2,3-triazole” is a type of heterocyclic compound containing a five-membered ring with two carbon atoms and three nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “1-(prop-2-yn-1-yl)-1H-1,2,3-triazole” are not available, similar compounds have been synthesized through various methods. For instance, the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones .Chemical Reactions Analysis
In general, alkynes like “1-(prop-2-yn-1-yl)-1H-1,2,3-triazole” can undergo a variety of chemical reactions, including addition, oxidation, and reduction reactions. For instance, the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen has been reported .Scientific Research Applications
Sonogashira Cross-Coupling Reactions
1-(Prop-2-yn-1-yl)-1H-1,2,3-triazole: serves as a useful synthon in Sonogashira cross-coupling reactions. It can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using 50% sodium hydroxide under phase-transfer catalysis. Notably, the ester group remains unaffected, and there is no noticeable alkyne/allene rearrangement during this process .
Synthetic Precursor
This compound acts as a crucial building block for the synthesis of various organic compounds. Researchers often utilize it, especially in the construction of molecules containing both a piperidine ring and a terminal alkyne functionality .
Building Complex Molecules
1-(Prop-2-yn-1-yl)-1H-1,2,3-triazole: serves as a versatile building block for constructing complex molecules. Its alkyne functionality enables participation in various coupling reactions beyond click chemistry. Researchers can use it to create diverse functional molecules.
Stereospecific Synthesis of Bicyclic Pyridones
The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines provides an efficient and mild method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones . These compounds bear the imidazo[1,2-a]pyridine heterocyclic ring system .
properties
IUPAC Name |
1-prop-2-ynyltriazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-2-4-8-5-3-6-7-8/h1,3,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMDEASYWHQDKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(prop-2-yn-1-yl)-1H-1,2,3-triazole |
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